![molecular formula C14H14ClN3OS2 B5884813 N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B5884813.png)
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched for its potential use in the pharmaceutical industry. It is a hydrazinecarbothioamide derivative, which means it contains both a hydrazine and a thioamide functional group in its structure.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and pathways involved in disease progression. For example, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using commercially available reagents. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has shown promising results in various disease models, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide that can be easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide involves the reaction of 2-(2-thienylacetyl)hydrazinecarbothioamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been extensively studied for its potential use in the pharmaceutical industry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been studied for its anti-proliferative, anti-inflammatory, and anti-diabetic properties.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-5-3-10(4-6-11)9-16-14(20)18-17-13(19)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPQSUPZUCBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.